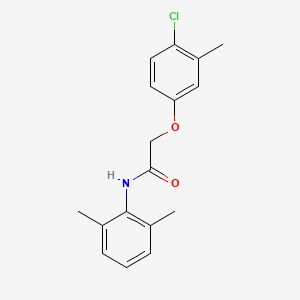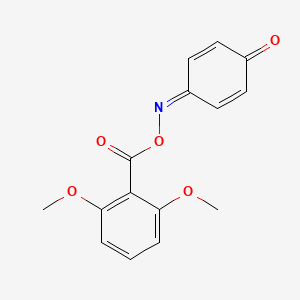![molecular formula C26H28N2O4S B5873659 N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide](/img/structure/B5873659.png)
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide, also known as BMS-986168, is a small molecule drug that is currently in the clinical trial phase for the treatment of various autoimmune diseases. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are designed to block the activity of BTK, a protein that plays a key role in the immune system.
Mechanism of Action
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide works by inhibiting the activity of BTK, a protein that is essential for the activation of B cells and other immune cells. By blocking BTK, the drug prevents the activation of these cells and reduces the production of inflammatory cytokines, which are involved in the development of autoimmune diseases.
Biochemical and Physiological Effects:
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide has been shown to have significant effects on the immune system. It reduces the activity of B cells and other immune cells, which leads to a decrease in the production of inflammatory cytokines. This, in turn, reduces inflammation and tissue damage associated with autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide is its specificity for BTK, which reduces the risk of off-target effects. However, like any other drug, it has limitations in terms of its efficacy and safety. It may not work for all patients, and it may cause adverse effects in some cases.
Future Directions
There are several future directions for the research and development of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide. One potential application is in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Another direction is the investigation of combination therapies, where N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide is used in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to understand the long-term safety and efficacy of the drug in clinical settings.
Synthesis Methods
The synthesis of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the reaction of 3-methoxybenzenesulfonyl chloride with 4-aminobenzophenone to form an intermediate, which is then reacted with benzylpiperidine to form the target compound.
Scientific Research Applications
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. It has also been investigated for its potential use in the treatment of certain types of cancer.
properties
IUPAC Name |
N-[4-(4-benzylpiperidine-1-carbonyl)phenyl]-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-32-24-8-5-9-25(19-24)33(30,31)27-23-12-10-22(11-13-23)26(29)28-16-14-21(15-17-28)18-20-6-3-2-4-7-20/h2-13,19,21,27H,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBSNJXYTFSTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-allyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5873578.png)
![N-[2-(butyrylamino)phenyl]-3-chlorobenzamide](/img/structure/B5873582.png)
![3,4-dimethyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5873589.png)


![3-[hydroxy(3-nitrophenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5873614.png)
![2-[(2-chlorobenzyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5873621.png)
![10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5873626.png)
![4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5873634.png)

![N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)

![1-(4-fluorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B5873671.png)
